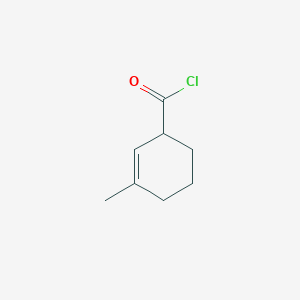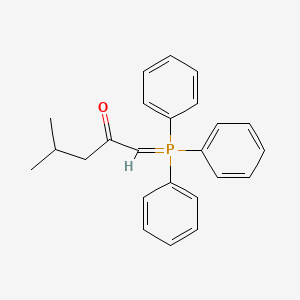
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one is a chemical compound known for its unique structure and reactivity It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to four phenyl groups and one isobutylcarbonylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one typically involves the reaction of triphenylphosphine with isobutylcarbonylmethylenetriphenylphosphonium chloride under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a catalyst, such as palladium or nickel, and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one involves its ability to form stable complexes with various substrates. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in the substrate molecules. This leads to the formation of new chemical bonds and the subsequent transformation of the substrate. The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to involve key enzymes and proteins in the target cells .
Comparaison Avec Des Composés Similaires
4-Methyl-1-(triphenyl-lambda5-phosphanylidene)-pentan-2-one can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used reagent in organic synthesis, known for its ability to form stable phosphine complexes.
Isobutylcarbonylmethylenetriphenylphosphonium chloride: A precursor to this compound, used in similar reactions.
Phosphine oxides: Compounds formed by the oxidation of phosphines, with similar reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various substrates. This makes it a valuable reagent in both research and industrial applications .
Propriétés
Formule moléculaire |
C24H25OP |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
4-methyl-1-(triphenyl-λ5-phosphanylidene)pentan-2-one |
InChI |
InChI=1S/C24H25OP/c1-20(2)18-21(25)19-26(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,19-20H,18H2,1-2H3 |
Clé InChI |
LUFPSOYGOSKNGD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-METHYL-4-[[2-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]-4-PYRIDINYL]OXY]-1,2-BENZENEDIAMINE](/img/structure/B8713239.png)
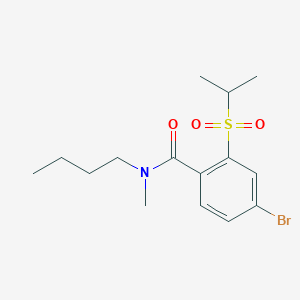
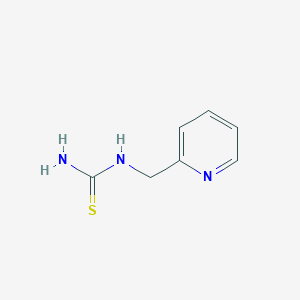

![3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-3-ol](/img/structure/B8713283.png)
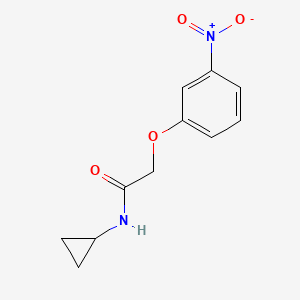
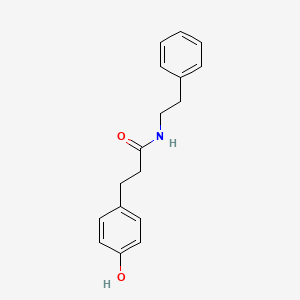
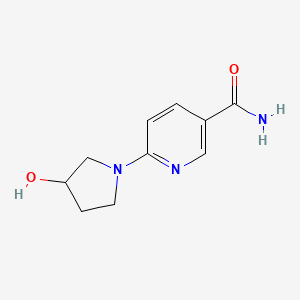
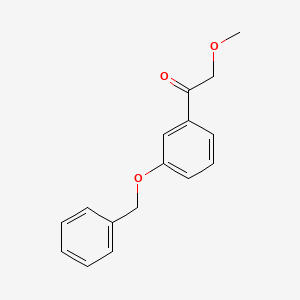
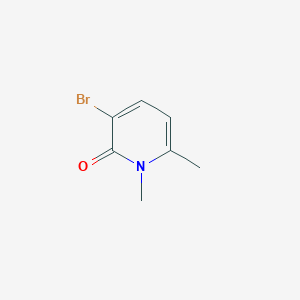
![9-(3,4-Dichlorophenoxy)-3-methyl-3-azaspiro[5.5]undecane](/img/structure/B8713307.png)
![1-[1-(4-Chloro-2-nitro-phenyl)-pyrrolidin-3-yl]-ethylamine](/img/structure/B8713322.png)
